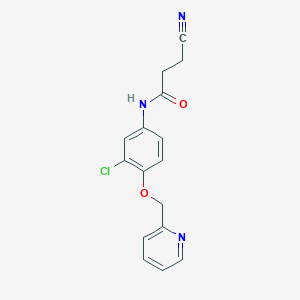
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyridinylmethoxy group, and a cyanopropanamide moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide typically involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with a suitable cyanopropanamide precursor. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the aid of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinylmethoxy group and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a related structure and are synthesized using similar methods.
Uniqueness
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl ring and cyanopropanamide moiety provide opportunities for diverse chemical modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C16H14ClN3O2 |
|---|---|
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3-cyanopropanamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-10-12(20-16(21)5-3-8-18)6-7-15(14)22-11-13-4-1-2-9-19-13/h1-2,4,6-7,9-10H,3,5,11H2,(H,20,21) |
Clé InChI |
PROJTPZZSFRKIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


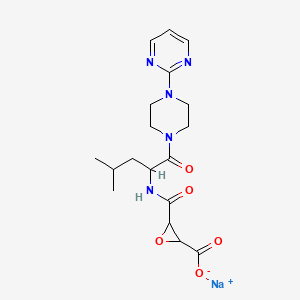
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)

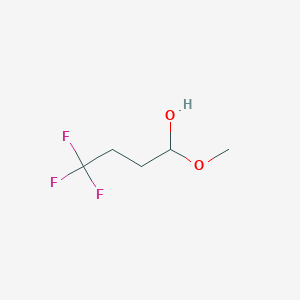
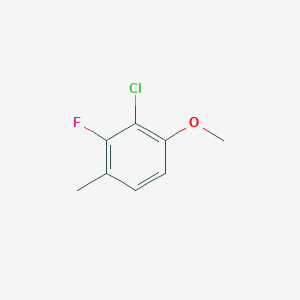
![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
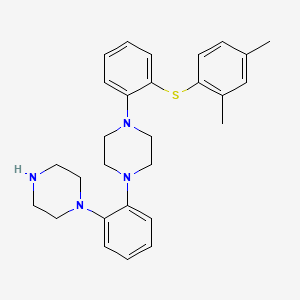
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
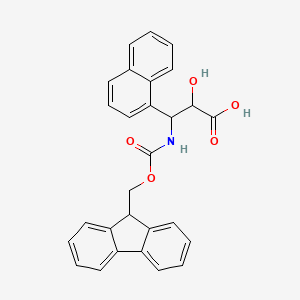

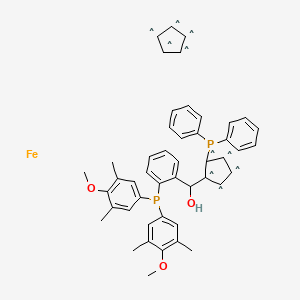
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

